molecular formula C20H25N3O4 B2897956 N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 865418-01-5

N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2897956
M. Wt: 371.437
InChI Key: UZYPFRBFJCRWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as Ro 31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Antifungal Agents: Derivatives of the compound have been identified as fungicidal agents with broad antifungal activity against various species, including Candida and Aspergillus, demonstrating potential for the development of new antifungal therapies. Optimization led to compounds with improved plasmatic stability and in vivo efficacy against systemic Candida albicans infections (Bardiot et al., 2015).
  • Antimicrobial Evaluation: A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and found to be active against selected microbial species, highlighting the role of morpholine derivatives in developing new antimicrobial agents (Gul et al., 2017).

Synthesis and Chemical Properties

  • Ultrasound-Assisted Synthesis: Research on the ultrasound-assisted synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives demonstrates the application of green chemistry principles in synthesizing derivatives of indol-3-yl-acetamide compounds, highlighting their biological and pharmacological importance (Tiwari et al., 2018).
  • Chemical Transformations: Studies on the synthesis and transformations of oxazole series compounds, including those with morpholine moiety, reveal their potential in creating electrophilic agents and exploring their reactivity, further contributing to the field of organic synthesis (Vydzhak et al., 2002).

properties

IUPAC Name

N,N-diethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-3-21(4-2)20(26)19(25)16-13-23(17-8-6-5-7-15(16)17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPFRBFJCRWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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